molecular formula C13H10Cl2N2O2 B187558 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide CAS No. 25288-49-7

2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide

Cat. No. B187558
CAS RN: 25288-49-7
M. Wt: 297.13 g/mol
InChI Key: KJMGGUUPWORXTF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of herbicides, and its chemical structure consists of a pyridine ring attached to an acetamide moiety and a dichlorophenoxy group.

Scientific Research Applications

1. Potential Use in Pesticides

Derivatives of 2,4-dichlorophenoxyacetamide, including variants similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been characterized for potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential applicability in the agricultural sector (Olszewska, Pikus, & Tarasiuk, 2008).

2. Chemical Synthesis and Influence of Solvent

Research on the synthesis of phenoxy amide derivatives, including those similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, highlights the influence of solvents in the chlorination process. These studies contribute to our understanding of chemical synthesis techniques and their applications (Wang et al., 2011).

3. Controlled-Release Herbicides

Some starch derivatives of 2,4-dichlorophenoxyacetyl chloride, structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been explored for their potential as controlled-release herbicides. This research is significant in developing sustainable agricultural practices (Mehltretter et al., 1974).

4. Electrochemical Sensing Applications

An electrochemical sensor based on molecularly imprinted polypyrrole membranes for detecting 2,4-dichlorophenoxy acetic acid, a related compound, has been developed. This research indicates potential applications in environmental monitoring and pesticide detection (Xie et al., 2010).

5. Quantum Chemical Calculations

Quantum chemical calculations on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide provide insights into their molecular structure, electronic properties, and potential reactivity. This is crucial for understanding their behavior in various applications (Choudhary et al., 2014).

properties

CAS RN

25288-49-7

Product Name

2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)

InChI Key

KJMGGUUPWORXTF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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